molecular formula C7H13NO B1268921 N-butylacrylamide CAS No. 2565-18-6

N-butylacrylamide

Cat. No. B1268921
CAS RN: 2565-18-6
M. Wt: 127.18 g/mol
InChI Key: YRVUCYWJQFRCOB-UHFFFAOYSA-N
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Description

N-butylacrylamide is a chemical compound belonging to the acrylamide derivatives. It is of interest in various chemical and material science fields due to its unique properties and applications.

Synthesis Analysis

  • Synthesis of derivatives similar to this compound, such as N-alkyl methacrylamides, involves reactions with diamines and other chemical processes to create various copolymers with specific properties (Kopeček, 1977).
  • Other related synthesis processes involve the reaction of methyl-phenylphosphinic chloride with nBuOH or nBuNH2, among other methods, to produce different derivatives (Kiss et al., 2016).

Molecular Structure Analysis

  • The molecular structure of acrylamide derivatives, including this compound, is characterized by N–H···O hydrogen bonds between the amide groups, which significantly influence their reactivity and properties (Kashino et al., 1994).

Chemical Reactions and Properties

  • This compound derivatives can participate in various chemical reactions, including radical polymerization and formation of copolymers with different monomers. These reactions are influenced by factors like temperature, initiator concentration, and solvent composition (Ellman et al., 2002).

Physical Properties Analysis

  • The physical properties of this compound derivatives, such as poly(N-isopropylacrylamide), are characterized by specific molecular parameters like molecular weight, temperature dependence, and solution behavior (Kubota et al., 1990).

Chemical Properties Analysis

  • The chemical properties of these derivatives are influenced by their molecular structure, as seen in N-tert-butanesulfinyl imines, which are used for the asymmetric synthesis of amines and exhibit reactivity patterns based on their sterics and chelation (Ellman et al., 2002).

Scientific Research Applications

1. Copolymer Applications

N-butylacrylamide (NBA) is prominently used in the synthesis of copolymers. For instance, its derivatives like N-tert-butylacrylamide (NTBA) are used in the formation of submicron-sized copolymer gel particles. These particles exhibit interesting swelling behaviors based on their composition and temperature, making them suitable for applications in drug delivery systems and sensors (Yi & Bae, 1998). NBA and its derivatives are also utilized in the creation of hydrogels, which have significant applications in biomedical fields due to their thermosensitive nature (Ni & Zhu, 2004).

2. Polymerization Studies

The kinetics of NBA polymerization are a key area of study. Research has focused on understanding the reaction rates, mechanisms, and environmental factors affecting the polymerization process of NBA. Such studies are crucial for tailoring NBA-based polymers for specific industrial and medical applications (Kılıç & Baysal, 1983).

3. Biomedical Research

In the biomedical field, NBA derivatives play a role in the development of drug delivery systems. For example, N-isopropylacrylamide/N-tert-butylacrylamide copolymer nanoparticles have been studied for their ecotoxicological responses, which is vital for assessing their safety and effectiveness in medical applications (Naha et al., 2009).

4. Imaging and Diagnostic Applications

HPMA copolymers, which involve the use of NBA, have been extensively investigated for molecular imaging in medical diagnostics. These polymers aid in visualizing drug delivery processes, making them valuable in the study and treatment of various diseases (Lu, 2010).

Safety and Hazards

N-butylacrylamide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of skin contact, it is recommended to wash with plenty of soap and water . If inhaled, the person should be moved to fresh air . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .

Mechanism of Action

Target of Action

N-Butylacrylamide primarily targets polymerization processes. It is used as a monomer in the synthesis of various polymers. The primary role of this compound is to form long-chain polymers through free-radical polymerization, which are then used in various industrial applications such as adhesives, coatings, and hydrogels .

Mode of Action

This compound interacts with free radicals generated during the polymerization process. These free radicals initiate the polymerization by attacking the double bond in the acrylamide group, leading to the formation of polymer chains. The resulting changes include the formation of poly(this compound) with specific properties depending on the polymerization conditions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its polymerization. The free-radical polymerization pathway involves the initiation, propagation, and termination steps. During initiation, free radicals are generated, which then propagate by adding monomer units to the growing polymer chain. Termination occurs when two free radicals combine, ending the chain growth .

Pharmacokinetics

This compound is generally stable under standard conditions but can undergo rapid polymerization in the presence of initiators .

Action Environment

Environmental factors such as temperature, pH, and the presence of initiators significantly influence the action, efficacy, and stability of this compound. For instance, higher temperatures can accelerate the polymerization process, while the presence of certain ions or solvents can affect the solubility and reactivity of the monomer. These factors must be carefully controlled to achieve the desired polymer properties .

: Precipitation polymerization of N-tert-butylacrylamide in water : Synthesis and characterization of poly (N-tert-butylacrylamide-co-acrylamide) hydrogel

Biochemical Analysis

Biochemical Properties

N-butylacrylamide plays a significant role in biochemical reactions due to its ability to form polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can interact with enzymes involved in polymerization processes, such as polymerases. These interactions are typically characterized by the formation of covalent bonds between the acrylamide group and the active sites of the enzymes, leading to the formation of long polymer chains .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to proteins and enzymes, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. Additionally, prolonged exposure to this compound can result in cumulative effects on cells, such as increased oxidative stress and DNA damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, such as oxidative stress, inflammation, and apoptosis. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. Additionally, high doses of this compound can lead to adverse effects, such as organ damage and impaired physiological function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can affect the regulation of metabolic pathways by modulating the activity of key regulatory enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, leading to its localization and accumulation in specific cellular compartments. These interactions can influence the biological activity and function of this compound .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological effects. For example, this compound localized in the nucleus can interact with transcription factors and influence gene expression .

properties

IUPAC Name

N-butylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-5-6-8-7(9)4-2/h4H,2-3,5-6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVUCYWJQFRCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65993-04-6
Record name 2-Propenamide, N-butyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65993-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50349092
Record name N-butylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2565-18-6
Record name n-Butyl-2-propenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-butylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-n-Butylacrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BUTYL-2-PROPENAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149B78H0RC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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